molecular formula C12H10O4 B1302757 6,8-Dimethyl-4-oxo-4h-chromene-2-carboxylic acid CAS No. 288399-57-5

6,8-Dimethyl-4-oxo-4h-chromene-2-carboxylic acid

Cat. No.: B1302757
CAS No.: 288399-57-5
M. Wt: 218.2 g/mol
InChI Key: PQUJCDXKEIHDCF-UHFFFAOYSA-N
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Scientific Research Applications

Metabolic Pathway Investigations

One scientific application of 6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid includes studying metabolic pathways. For instance, Woolf et al. (1991) investigated the metabolism of 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide, a hypocholesterolemic agent, in rats and monkeys. They discovered it was extensively metabolized to a major metabolite, which they identified as a carboxylic acid derivative, suggesting a potential omega-/beta-oxidation pathway. The study underlined species differences in omega-/beta-oxidative biotransformation capabilities, contributing to the understanding of metabolism at a molecular level (Woolf et al., 1991).

Iron Excretion Enhancement

In the field of medicinal chemistry, Molenda et al. (1994) explored the ability of various 3-hydroxypyrid-4-ones to mobilize iron into bile and urine of rats, a critical aspect in managing conditions like iron overload disorders. The study included compounds such as 3-hydroxy-1-methyl-4-oxopyridine-6-carboxylic acid and demonstrated that these compounds, even with a single negative charge at physiological pH, were effective in enhancing iron excretion. This research provides insights into designing therapeutics for iron overload conditions (Molenda et al., 1994).

Biochemical Impact Studies

Yamanaka et al. (2001) conducted a significant study focusing on the biochemical impacts of dimethylarsinic acid (a metabolite of inorganic arsenics), closely related to this compound. They revealed that this compound could induce oxidative damage, marked by an increase in 8-Oxo-2'-deoxyguanosine levels, particularly in organs targeted by arsenic carcinogenesis. This research underscores the importance of understanding the biochemical effects of such compounds, particularly in the context of carcinogenesis (Yamanaka et al., 2001).

Microbial Inhibition and Biocatalyst Studies

Jarboe et al. (2013) reviewed the inhibitory effects of carboxylic acids, including structures similar to this compound, on microbes like Escherichia coli and Saccharomyces cerevisiae. This research is pivotal in bioprocessing and fermentation industries, as it helps in understanding and mitigating the inhibitory effects of carboxylic acids on microbial cultures, crucial for optimizing production processes (Jarboe et al., 2013).

Biochemical Analysis

Biochemical Properties

6,8-Dimethyl-4-oxo-4h-chromene-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters . The compound’s interaction with MAO can influence the production of reactive oxygen species, thereby affecting cellular oxidative stress levels . Additionally, this compound may interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with MAO can lead to changes in the levels of neurotransmitters, thereby impacting neuronal cell function and signaling . Moreover, the compound’s ability to modulate oxidative stress can affect cellular health and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes such as MAO, leading to changes in enzyme activity and subsequent biochemical pathways . The compound’s interaction with proteins involved in gene expression can result in alterations in the transcriptional activity of specific genes, thereby influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. Its interaction with enzymes such as MAO plays a crucial role in its metabolic pathways, leading to the production of metabolites that can have distinct biochemical activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biochemical activity and overall efficacy in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-4-oxo-4h-chromene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydro

Properties

IUPAC Name

6,8-dimethyl-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-6-3-7(2)11-8(4-6)9(13)5-10(16-11)12(14)15/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUJCDXKEIHDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374389
Record name 6,8-DIMETHYLCHROMONE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288399-57-5
Record name 6,8-DIMETHYLCHROMONE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 288399-57-5
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.